Trimethyloxonium tetrafluoroborate
Overview
Description
Trimethyloxonium tetrafluoroborate, also known as Meerwein’s salt, is an organic compound with the formula [(CH₃)₃O]+[BF₄]−. This compound is a strong methylating agent, acting as a synthetic equivalent of the methyl cation (CH₃+). It appears as a white solid that decomposes rapidly upon exposure to atmospheric moisture .
Biochemical Analysis
Biochemical Properties
Trimethyloxonium tetrafluoroborate plays a crucial role in biochemical reactions as a potent methylating agent. It interacts with various biomolecules, including enzymes and proteins, by transferring a methyl group to nucleophilic sites. This methylation process can modify the activity of enzymes, alter protein functions, and impact metabolic pathways. For instance, it is used in the esterification of carboxylic acids, where it methylates the carboxyl group to form methyl esters .
Cellular Effects
This compound influences cellular processes by modifying the methylation status of biomolecules. This can affect cell signaling pathways, gene expression, and cellular metabolism. Methylation of DNA and proteins can lead to changes in gene expression, potentially activating or silencing specific genes. Additionally, the compound’s interaction with cellular proteins can alter their function, impacting various metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the transfer of a methyl group to nucleophilic sites on biomoleculesThe compound’s high reactivity makes it an effective methylating agent, capable of modifying a wide range of biomolecules, including DNA, RNA, and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its instability and rapid degradation upon exposure to moisture. The compound is best stored in an inert atmosphere at low temperatures to maintain its reactivity. Over time, degradation products can form, which may have different biochemical properties and effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound’s stability and reactivity can significantly impact experimental outcomes .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can effectively methylate target biomolecules without causing significant toxicity. At higher doses, it can lead to adverse effects, including cellular damage and toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modifications without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways through its role as a methylating agent. It interacts with enzymes and cofactors that facilitate methylation reactions, impacting metabolic flux and metabolite levels. The compound’s ability to modify the methylation status of biomolecules can influence key metabolic processes, including energy production, biosynthesis, and detoxification .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The compound’s high reactivity and instability require careful handling to ensure its effective distribution and activity within biological systems .
Subcellular Localization
This compound’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles, where it can exert its methylating effects. The compound’s activity and function can be affected by its localization, impacting various cellular processes and biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethyloxonium tetrafluoroborate is synthesized by reacting boron trifluoride with dimethyl ether and epichlorohydrin. The reaction proceeds as follows :
4 Me₂O·BF₃ + 2 Me₂O + 3 C₂H₃OCH₂Cl → 3 [(CH₃)₃O]+[BF₄]− + B[(OCH(CH₂Cl)CH₂OMe]₃
The reaction mixture is stirred overnight under a nitrogen atmosphere. The resulting crystalline this compound is then washed with anhydrous dichloromethane and sodium-dried diethyl ether, and dried by passing a stream of nitrogen over the salt .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis, involving the reaction of boron trifluoride with dimethyl ether and epichlorohydrin under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Trimethyloxonium tetrafluoroborate primarily undergoes electrophilic methylation reactions. It is known for its ability to methylate hydroxyl and carboxyl functional groups .
Common Reagents and Conditions:
Esterification of Carboxylic Acids: this compound is used to esterify carboxylic acids under conditions where acid-catalyzed reactions are infeasible.
Polymerization Catalyst: It acts as a catalyst for the polymerization of cyclic sulfides and ethers.
Major Products:
Scientific Research Applications
Trimethyloxonium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a methylating agent for the methylation of hydroxyl and carboxyl functional groups.
Biology: It is involved in the synthesis of complex molecules, such as marine natural products.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It acts as a catalyst in the polymerization of cyclic sulfides and ethers.
Mechanism of Action
Trimethyloxonium tetrafluoroborate exerts its effects through electrophilic methylation. The compound transfers a methyl group to a nucleophile via an S_N2 mechanism, where the nucleophile attacks the methyl group, displacing the leaving group . This mechanism makes it a powerful alkylating agent under mild conditions .
Comparison with Similar Compounds
Triethyloxonium tetrafluoroborate: A closely related compound with similar methylating properties.
Methyl triflate and methyl fluorosulfonate: Other strong methylating agents, but less stable compared to trimethyloxonium tetrafluoroborate.
Uniqueness: this compound is unique due to its high reactivity and stability under controlled conditions. It is considered the strongest commercially available reagent for electrophilic methylation .
Properties
IUPAC Name |
trimethyloxidanium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O.BF4/c1-4(2)3;2-1(3,4)5/h1-3H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVZBKHWOFJNCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C[O+](C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883377 | |
Record name | Trimethyloxonium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
420-37-1 | |
Record name | Trimethyloxonium tetrafluoroborate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=420-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxonium, trimethyl-, tetrafluoroborate(1-) (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trimethyloxonium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethyloxonium tetrafluoroborate(1-) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.360 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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